2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol
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Overview
Description
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is notable for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with 2-amino-2-methylpropan-1-ol. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. Sodium carbonate is often used as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are sometimes employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the triazine ring is activated for substitution by nucleophiles.
Condensation Reactions: It can act as a condensing agent in the formation of amides and esters from carboxylic acids and amines or alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used solvents.
Bases: Sodium carbonate, triethylamine, and pyridine are frequently used bases.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol is widely used in scientific research due to its versatility:
Chemistry: It is used as a coupling agent in peptide synthesis and in the formation of other carboxylic derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or thiols to form the corresponding amides, esters, or thioesters . The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor to DMTMM and used in similar coupling reactions.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate: Another variant used in peptide synthesis and other coupling reactions.
Uniqueness
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol is unique due to its specific structure, which provides distinct reactivity and stability compared to other triazine derivatives. Its diethoxy groups offer different steric and electronic properties, making it suitable for specific applications where other triazine compounds may not be as effective.
Properties
IUPAC Name |
2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-5-17-9-12-8(15-11(3,4)7-16)13-10(14-9)18-6-2/h16H,5-7H2,1-4H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCJZCGZYDHVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(C)(C)CO)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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